Cas no 155661-01-1 (Docosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecen-1-yl]-21-methyl-)
![Docosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecen-1-yl]-21-methyl- structure](https://fr.kuujia.com/scimg/cas/155661-01-1x500.png)
155661-01-1 structure
Nom du produit:Docosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecen-1-yl]-21-methyl-
Numéro CAS:155661-01-1
Le MF:C39H77NO3
Mégawatts:608.033592939377
CID:177273
Docosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecen-1-yl]-21-methyl- Propriétés chimiques et physiques
Nom et identifiant
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- Docosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecen-1-yl]-21-methyl-
- Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)-3-pentadecenyl]-21-methyl-,[R-[R*,S*-(E)]]-
- Docosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecenyl]-21-methyl- (9CI)
- Oceanapin A
- Docosanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecen-1-yl]-21-methyl-
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- Piscine à noyau: 1S/C39H77NO3/c1-4-5-6-7-8-9-17-21-24-27-30-33-38(42)37(35-41)40-39(43)34-31-28-25-22-19-16-14-12-10-11-13-15-18-20-23-26-29-32-36(2)3/h30,33,36-38,41-42H,4-29,31-32,34-35H2,1-3H3,(H,40,43)/b33-30+/t37-,38+/m0/s1
- La clé Inchi: YWSQHNXNWSOXHY-KNEGYRQWSA-N
- Sourire: C(N[C@@H](CO)[C@H](O)/C=C/CCCCCCCCCCC)(=O)CCCCCCCCCCCCCCCCCCCC(C)C
Propriétés calculées
- Qualité précise: 607.59071
Propriétés expérimentales
- Dense: 0.910±0.06 g/cm3(Predicted)
- Point d'ébullition: 719.5±60.0 °C(Predicted)
- Le PSA: 69.56
- Le PKA: 13.54±0.20(Predicted)
Docosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecen-1-yl]-21-methyl- Littérature connexe
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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